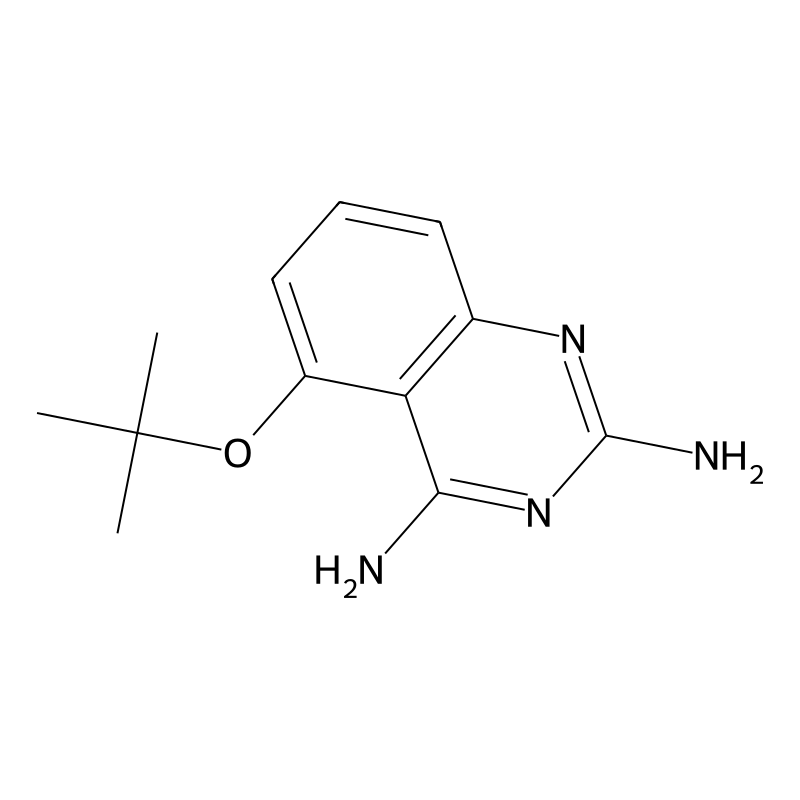5-tert-butoxyquinazoline-2,4-diaMine

Content Navigation
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
Synonyms
Canonical SMILES
Description
Application in Virology: Hepatitis C Virus (HCV) Inhibition
HZ-1157 is an inhibitor of the hepatitis C virus (HCV) nonstructural protein 3/4A (NS3/4A) protease .
Method of Application: HZ-1157 inhibits HCV NS3/4A protease with an IC50 of 1.0 μM . It inhibits infectious HCV virus replication in Huh7.51 cells .
Results and Outcomes: HZ-1157 has shown to be effective in inhibiting the replication of the HCV virus in Huh7.51 cells with an IC50 of 0.82 μM .
Application in Virology: Dengue Virus Inhibition
HZ-1157 also exhibits antiviral activity against the dengue virus .
Method of Application: HZ-1157 has been found to inhibit the survival of the dengue virus in vitro .
Results and Outcomes: HZ-1157 has a high dengue virus inhibitory activity with an EC50 of 0.15 μM and is a relatively nontoxic (CC50 > 10 μM) dengue antiviral agent .
5-tert-butoxyquinazoline-2,4-diamine is a synthetic compound classified as a diaminoquinazoline derivative. Its molecular structure includes a quinazoline ring substituted with two amino groups at the 2 and 4 positions and a tert-butoxy group at the 5 position. The compound has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. It is characterized by its solubility in dimethyl sulfoxide and insolubility in water, which influences its application in biological studies and pharmaceutical formulations .
The chemical reactivity of 5-tert-butoxyquinazoline-2,4-diamine can be explored through various reactions typical of diamines and quinazolines. Notably, it can participate in electrophilic substitution reactions due to the presence of the electron-rich quinazoline nitrogen atoms. Additionally, it may undergo acylation or alkylation reactions, which can modify its biological activity or enhance its solubility profiles for specific applications .
Research indicates that 5-tert-butoxyquinazoline-2,4-diamine exhibits significant antiviral properties. It has been shown to inhibit the survival of the dengue virus in vitro, suggesting potential as a therapeutic agent against viral infections. Furthermore, its structural features may allow it to interact with various biological targets, making it a candidate for further pharmacological exploration .
The synthesis of 5-tert-butoxyquinazoline-2,4-diamine typically involves multi-step organic reactions. One common method includes the condensation of appropriate amino compounds with substituted quinazolines under controlled conditions to yield the desired diamine product. Specific techniques may involve the use of catalysts or protective groups to facilitate selective reactions while minimizing side products. The synthesis can be optimized by adjusting reaction parameters such as temperature, solvent choice, and reaction time .
5-tert-butoxyquinazoline-2,4-diamine has potential applications in several domains:
- Pharmaceutical Development: Due to its antiviral properties, it could be developed into a drug candidate for treating viral infections.
- Biochemical Research: Its unique structure allows it to serve as a probe in biochemical assays aimed at understanding cellular mechanisms or drug interactions.
- Material Science: The compound's chemical properties could be explored for applications in polymer chemistry or as a precursor for novel materials .
Interaction studies involving 5-tert-butoxyquinazoline-2,4-diamine have highlighted its ability to bind with various biological macromolecules. These studies often employ techniques such as surface plasmon resonance or fluorescence spectroscopy to assess binding affinities and kinetics. Understanding these interactions is crucial for elucidating its mechanism of action and optimizing its efficacy as a therapeutic agent .
Several compounds share structural similarities with 5-tert-butoxyquinazoline-2,4-diamine. Here are some notable examples:
The uniqueness of 5-tert-butoxyquinazoline-2,4-diamine lies in its specific tert-butoxy substitution which may influence both solubility and biological activity differently compared to other derivatives.








